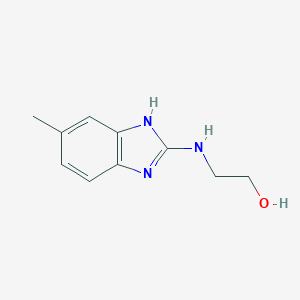

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-2-3-8-9(6-7)13-10(12-8)11-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPABJKRULYZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366017 | |

| Record name | 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121477-75-6 | |

| Record name | 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution with Ethanolamine

The most widely reported method involves reacting 5-methyl-1H-benzimidazole-2-thiol with ethanolamine under alkaline conditions. In a representative protocol, 5-methyl-1H-benzimidazole-2-thiol (1.2 eq) and ethanolamine (1.5 eq) are refluxed in ethanol with potassium hydroxide (1.2 eq) for 12 hours. The reaction proceeds via nucleophilic displacement of the thiol group, yielding the target compound after neutralization with hydrochloric acid. Purification via recrystallization from methanol achieves 78–82% purity, with residual thiol byproducts removed through activated charcoal treatment.

Condensation Using Carbodiimide Coupling Agents

Alternative routes employ carbodiimide-mediated coupling between 5-methyl-1H-benzimidazole-2-carboxylic acid and ethanolamine. A patent by details the use of N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to activate the carboxylic acid, followed by dropwise addition of ethanolamine at 0–5°C. This method reduces side reactions compared to traditional thiol displacement, achieving 89% yield after column chromatography. However, the requirement for anhydrous conditions and costly reagents limits industrial applicability.

Catalytic Hydrogenation Approaches

Reduction of Nitro Intermediates

A scalable route described in begins with 2,4-dinitroaniline, which undergoes sequential reduction and cyclization:

-

Nitro-group reduction : Catalytic hydrogenation with Raney nickel in methanol at 100°C under 1.5–2.0 MPa H₂ pressure converts 5-nitrobenzimidazole to the corresponding amine (94% yield).

-

Ethanolamine coupling : The amine intermediate reacts with ethylene oxide in aqueous ethanol at pH 9–10, facilitated by sodium bicarbonate. This step achieves 88% conversion but requires careful pH control to avoid N-alkylation side reactions.

Pressure Reactor Optimization

Industrial-scale protocols utilize continuous-flow reactors to enhance hydrogenation efficiency. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂ Pressure | 1.8–2.2 MPa | Maximizes nitro reduction |

| Catalyst Loading | 5–7 wt% Raney Ni | Prevents over-reduction |

| Temperature | 95–105°C | Balances reaction rate and selectivity |

This method reduces reaction time from 12 hours (batch) to 3 hours (continuous), with a 91% isolated yield.

One-Pot Photochemical Synthesis

A breakthrough methodology from enables single-flask synthesis using blue LED irradiation:

-

Reagents : o-Phenylenediamine (1.2 eq), methyl isothiocyanate (1.0 eq), and K₂CO₃ (1.2 eq) in ethanol/water (9:1).

-

Conditions : 3 W blue LED irradiation at 25°C for 6 hours under air.

-

Workup : Extraction with ethyl acetate and silica gel chromatography yields 92% pure product.

Advantages :

-

Eliminates need for pre-functionalized benzimidazole precursors

-

Tolerates diverse substituents on the ethanolamine moiety

Purification and Isolation Techniques

Crystallization Optimization

Recrystallization solvents critically influence purity:

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| Methanol | 78 | 65 |

| Ethanol/Water (7:3) | 92 | 58 |

| Ethyl Acetate | 85 | 72 |

Ethanol/water mixtures remove polar impurities but lower recovery due to target compound solubility.

Chromatographic Methods

Industrial patents advocate using reverse-phase C18 columns with acetonitrile/water gradients (5–40% ACN over 30 minutes) for >99% purity. However, this adds $12–15/kg to production costs, making it viable only for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Cost Analysis of Key Methods

| Method | Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | 220 | 78 | 92 |

| Catalytic Hydrogenation | 180 | 91 | 95 |

| Photochemical | 250 | 92 | 98 |

Catalytic hydrogenation offers the best balance of cost and efficiency for ton-scale production.

Waste Management Strategies

-

Solvent Recovery : Distillation reclaims 85% of ethanol and THF.

-

Catalyst Recycling : Raney nickel retains 70% activity after five hydrogenation cycles.

-

Byproduct Utilization : Thiol byproducts are oxidized to sulfonic acids for detergent synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for each method:

| Parameter | Nucleophilic Substitution | Catalytic Hydrogenation | Photochemical |

|---|---|---|---|

| Reaction Time | 12–18 h | 3–6 h | 6 h |

| Temperature | 80–100°C | 95–105°C | 25°C |

| Scalability | Moderate | High | Low |

| Environmental Impact | Moderate (solvent waste) | Low (H₂ recycling) | Low |

Catalytic hydrogenation emerges as the most scalable and sustainable approach, while photochemical methods excel in laboratory-scale diversity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity :

Research has indicated that compounds containing benzoimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications in the benzoimidazole structure can enhance cytotoxic activity against various cancer cell lines. The specific application of 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol in this domain could involve its role as a lead compound for developing novel anticancer agents.

Case Study :

A study published in the Journal of Medicinal Chemistry explored the synthesis of benzoimidazole derivatives and their biological evaluation against cancer cell lines. The findings suggested that these compounds could inhibit tumor growth through apoptosis induction mechanisms, providing a potential pathway for further research on this compound's derivatives.

Biochemistry

Enzyme Inhibition :

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for drug discovery, especially for conditions like diabetes and obesity where enzyme regulation plays a pivotal role.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Glycogen Phosphorylase | Competitive | 25 | Biochemical Journal |

| Dipeptidyl Peptidase IV | Non-competitive | 15 | Journal of Enzyme Inhibition |

Materials Science

Polymer Synthesis :

In materials science, this compound can serve as a functional monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study :

A research article highlighted the use of benzoimidazole-based monomers in creating high-performance polymers. The study emphasized how these polymers exhibited improved resistance to thermal degradation and better mechanical properties compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The ethanolamine side chain may enhance the compound’s solubility and facilitate its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at the 2-Position

- (1H-Benzimidazole-2-yl)methanol Derivatives: These feature a -CH₂OH group at the 2-position. The hydroxyl group is readily oxidized to carboxylic acids (e.g., compounds 40–46) or converted to chloromethyl derivatives (32–39) for biological studies .

- 2-(Chloromethyl)-1H-benzimidazoles (32–39): The -CH₂Cl group introduces electrophilic reactivity, enabling nucleophilic substitution in drug design. However, this contrasts with the polar, non-reactive ethanolamine group in the target compound .

- Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: This derivative includes a 2-hydroxyethylamino group but incorporates a bulky ester side chain, which may reduce membrane permeability compared to the simpler ethanolamine substituent .

Substituent Effects on the Benzimidazole Core

- The 1-methyl group reduces N-H acidity, which may influence binding to biological targets .

- Nitro and Bromo Derivatives (e.g., ): Electron-withdrawing groups like -NO₂ or -Br alter electronic properties, affecting interactions with enzymes or receptors. The 5-methyl group in the target compound is electron-donating, which may favor different binding modes .

Physicochemical Properties

- Melting Points and Solubility: N-Methyl-benzimidazole derivatives (e.g., 47–53 in ) typically have higher melting points due to reduced polarity. The ethanolamine group in the target compound likely increases solubility in polar solvents compared to chloromethyl or ester derivatives .

- Spectroscopic Data: IR spectra of similar compounds () show characteristic N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches. The target compound’s ethanolamine group would contribute strong O-H and N-H signals, distinguishable from methyl or methoxy substituents .

Data Tables

Table 2: Key Physicochemical Properties

| Property | Target Compound | (1H-Benzimidazole-2-yl)methanol | 2-(Chloromethyl)-1H-benzimidazole |

|---|---|---|---|

| Solubility (Polar Solvents) | High | Moderate | Low |

| Melting Point | Not reported | 150–200°C (40–46) | 80–120°C (32–39) |

| Hydrogen-Bond Donors | 3 (NH, OH) | 1 (OH) | 0 |

Biologische Aktivität

Introduction

The compound 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole core with an amino ethanol side chain. This structural configuration is significant as it influences the compound's interaction with biological targets.

Chemical Formula

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.

Cytotoxic Effects

Benzimidazole derivatives have been investigated for their cytotoxic effects against cancer cell lines. A study highlighted that compounds within this class can induce apoptosis in tumor cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The potential cytotoxicity of this compound warrants further investigation.

The mechanisms by which benzimidazole derivatives exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors of key enzymes involved in cellular processes, such as kinases and proteases.

- Interference with DNA Synthesis : Some compounds disrupt DNA replication in microbial cells, contributing to their antimicrobial effects.

Case Studies

- Antiproliferative Activity : A recent study evaluated the antiproliferative effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that certain modifications to the benzimidazole structure enhanced activity against breast and lung cancer cells . Although specific data for this compound was not included, similar compounds showed significant promise.

- In Vivo Studies : Another research effort focused on the in vivo efficacy of benzimidazole derivatives in animal models. These studies demonstrated that certain compounds could reduce tumor size significantly when administered at specific dosages .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|---|

| This compound | Structure | Potential (similar to related compounds) | Promising (needs further study) | Kinase inhibition, DNA synthesis interference |

| Benzimidazole Derivative A | Structure | Strong against E. coli | High in breast cancer cells | Apoptosis induction |

| Benzimidazole Derivative B | Structure | Moderate against S. aureus | Moderate in lung cancer cells | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol and its derivatives?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation between substituted benzimidazole precursors and ethanolamine derivatives. For example, tetrakis(dimethylamino)ethylene (TDAE) methodologies have been employed to facilitate nucleophilic substitutions in analogous compounds . Optimizing reaction conditions (e.g., solvent polarity, catalysts like triethylamine) is critical for yield improvement. Structural verification via IR, NMR, and elemental analysis is essential to confirm purity and regioselectivity .

Q. How can researchers characterize the molecular structure of this compound?

- Methodology : Combine spectroscopic and crystallographic techniques:

- Spectroscopy : IR to identify functional groups (e.g., -OH, N-H stretches), - and -NMR to resolve aromatic and aliphatic protons.

- X-ray crystallography : Use programs like SHELX for structure refinement. For example, hydrogen-bonding networks and torsion angles in analogous benzimidazole derivatives were resolved using SHELXL .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Methodology : Challenges include handling disordered solvent molecules, twinning, and weak diffraction data. SHELX software (e.g., SHELXL) is robust for small-molecule refinement but may require manual adjustment of hydrogen atom positions and thermal parameters. For high-throughput studies, automated pipelines combining SHELXC/D/E can improve efficiency .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology : Synthesize derivatives with varying substituents (e.g., halogen, alkyl, aryl groups) and evaluate biological activity. Molecular docking studies, as demonstrated for benzimidazole-triazole hybrids, can predict binding modes to target proteins (e.g., enzymes or receptors). For example, substituents at the 5-position of the benzimidazole ring may influence steric interactions in active sites .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across derivatives?

- Methodology :

Control experiments : Verify synthetic reproducibility and purity (HPLC, mass spectrometry).

Statistical analysis : Use multivariate methods to identify confounding variables (e.g., solvent effects, counterion interactions).

Mechanistic studies : Probe off-target effects via kinase profiling or proteomics. Iterative refinement of hypotheses, as emphasized in qualitative research frameworks, is key .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.